5-Phenyl-1,3,4-oxadiazole-2-carbaldehyde
Description
Properties
IUPAC Name |
5-phenyl-1,3,4-oxadiazole-2-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O2/c12-6-8-10-11-9(13-8)7-4-2-1-3-5-7/h1-6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVIIWDALERTCOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10312449 | |
| Record name | 5-phenyl-1,3,4-oxadiazole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10312449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22816-01-9 | |
| Record name | NSC254984 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=254984 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-phenyl-1,3,4-oxadiazole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10312449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Comparison with Similar Compounds
Comparison with Structural Analogs
Electronic and Structural Properties
Table 1: Key Structural and Electronic Parameters
- 5-Phenyl-1,3,4-oxadiazole-2-thiol exhibits superior LHE (0.85) and electron injection efficiency (-1.2 eV) compared to the carbaldehyde analog, making it more suitable for DSSCs . The thiol group enhances charge transfer due to stronger electron-withdrawing effects.
- Carbaldehyde derivatives show a narrower HOMO-LUMO gap (3.0–3.3 eV), favoring electronic transitions in photochemical applications .
Table 2: Antimicrobial Activity of Selected Derivatives
Key Research Findings
- DSSC Applications : Oxadiazole-thiol derivatives outperform carbaldehyde analogs in electron injection efficiency (-1.2 eV vs. -1.1 eV) due to stronger electron-withdrawing effects .
- Polymer Modifications : Carbaldehyde-functionalized chitosan exhibits enhanced thermal stability and antibacterial properties compared to unmodified polymers .
- Antimicrobial Activity : Sulfonylmethyl-substituted oxadiazoles show broad-spectrum activity, while carboxamide derivatives remain underexplored .
Q & A
Q. What are the standard synthetic routes for 5-Phenyl-1,3,4-oxadiazole-2-carbaldehyde, and how can reaction yields be optimized?
- Methodological Answer : The compound is typically synthesized via cyclization of acylhydrazides or through Vilsmeier–Haack formylation. For example, the Vilsmeier–Haack reaction (using POCl₃ and DMF) is effective for introducing the aldehyde group onto the oxadiazole core . Optimization involves controlling reaction temperature (60–80°C) and stoichiometric ratios of reagents. Post-synthesis, column chromatography (silica gel, ethyl acetate/hexane) is recommended for purification. Yields can be improved by anhydrous conditions and inert atmospheres (N₂/Ar) to prevent hydrolysis of intermediates .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer : Key techniques include:
- 1H/13C NMR : To confirm the aldehyde proton (δ 9.8–10.2 ppm) and aromatic substituents.
- IR Spectroscopy : To identify C=O (1680–1720 cm⁻¹) and C=N (1600–1650 cm⁻¹) stretches.
- Mass Spectrometry (EI-MS) : For molecular ion ([M]+) and fragmentation patterns (e.g., loss of CHO group).
- Elemental Analysis : To validate purity (>95%) .
Q. What solvents and reaction conditions are optimal for its stability during synthesis?
- Methodological Answer : Use aprotic solvents (e.g., DCM, THF) to prevent aldehyde oxidation. Avoid protic solvents (e.g., H₂O, alcohols) that may form hydrates. Stability is enhanced at low temperatures (0–4°C) and under inert atmospheres. For long-term storage, keep the compound in amber vials at –20°C .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data during structural elucidation?
- Methodological Answer : Discrepancies in NMR or MS data often arise from impurities or tautomerism. Strategies include:
- 2D NMR (COSY, HSQC) : To assign overlapping proton signals (e.g., aromatic vs. oxadiazole protons).
- X-ray Crystallography : For unambiguous confirmation of the molecular structure and hydrogen bonding patterns (e.g., aldehyde group orientation) .
- Comparative Analysis : Cross-reference with published spectra of structurally analogous oxadiazoles .
Q. What strategies are employed to design derivatives of this compound for biological activity studies?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Modify the phenyl ring (e.g., electron-withdrawing groups like –NO₂ or –CF₃ to enhance electrophilicity) or replace the aldehyde with amide/thioamide groups.
- In Silico Docking : Use software like AutoDock to predict binding affinities with target enzymes (e.g., cyclooxygenase-2) .
- Biological Assays : Test derivatives against bacterial/viral strains using MIC (Minimum Inhibitory Concentration) protocols .
Q. How can computational methods predict the reactivity of this compound in nucleophilic addition reactions?
- Methodological Answer :
- DFT Calculations : Compute Fukui indices to identify electrophilic sites (e.g., aldehyde carbon).
- Transition State Modeling : Simulate reaction pathways (e.g., with amines) using Gaussian or ORCA software.
- Solvent Effects : Apply PCM (Polarizable Continuum Model) to evaluate solvent polarity on reaction rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
